Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-
Overview
Description
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- is a chemical compound that belongs to the class of organic compounds known as morpholines. These compounds are characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-methoxyphenyl and 1H-pyrazol-3-yl groups adds to the complexity and potential functionality of this compound.
Preparation Methods
The synthesis of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)morpholine: This compound shares the morpholine and methoxyphenyl groups but lacks the pyrazole ring.
4-Ethylmorpholine: This compound has an ethyl group instead of the methoxyphenyl and pyrazole groups.
The uniqueness of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structural insights, mechanisms of action, and relevant research findings.
Structural Overview
The compound has the following structural characteristics:
- Molecular Formula : C22H25N3O3
- SMILES Notation : COC1=CC=C(C=C1)N2C=C(C(=N2)OCCN3CCOCC3)C4=CC=CC=C4
- InChIKey : XWFMSKFRAVPWER-UHFFFAOYSA-N
This structure features a morpholine ring linked to a pyrazole derivative, which is crucial for its biological activity.
The biological activities of morpholine derivatives often involve their interaction with various biological targets:
- CNS Activity : Morpholine-containing compounds have shown promise in central nervous system (CNS) drug discovery. For instance, the morpholine ring acts as a scaffold that enhances binding affinity to receptors involved in pain modulation and nausea control. A notable example is aprepitant, a morpholine derivative that serves as a substance P antagonist for treating chemotherapy-induced nausea and vomiting .
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of pyrazole derivatives containing morpholine. For example, certain derivatives exhibited significant activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Antimicrobial Evaluation
A study evaluated several pyrazole derivatives, including those with morpholine moieties. The results indicated that compounds with morpholine had enhanced antimicrobial properties compared to their counterparts lacking this structure. The following table summarizes the antimicrobial activity of selected derivatives:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
4a | 0.25 | Bactericidal |
5a | 0.22 | Bactericidal |
7b | 0.24 | Bactericidal |
10 | 0.30 | Bactericidal |
13 | 0.28 | Bactericidal |
CNS Drug Candidates
Morpholine derivatives have been explored in CNS drug development due to their ability to modulate neurokinin receptors. A study focused on the crystal structure of a morpholine-containing compound complexed with the NK1 receptor, revealing critical interactions that facilitate its pharmacological effects .
In Vitro Studies
In vitro studies have demonstrated that morpholine derivatives can inhibit enzymes such as BACE-1, which is implicated in Alzheimer's disease. These compounds showed micromolar activity and were characterized by specific interactions within the enzyme's active site .
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLRALXJCTMBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521640 | |
Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-52-6 | |
Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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